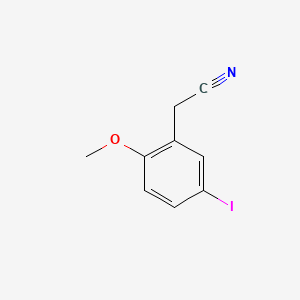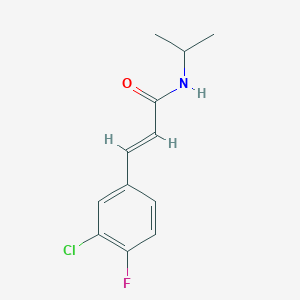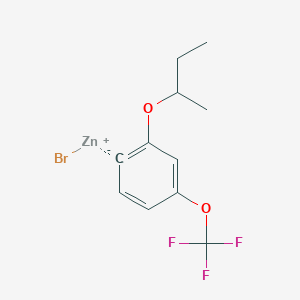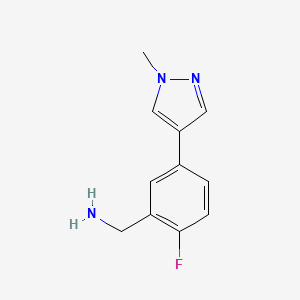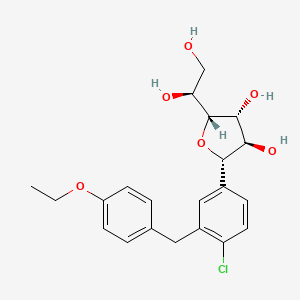![molecular formula C13H8BrF3OZn B14888236 4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is characterized by the presence of a phenylzinc bromide moiety, which is bonded to a trifluorophenoxy group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene+Zn→4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学的研究の応用
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc bromide moiety can donate electrons to electrophilic centers, facilitating the formation of new bonds. The trifluorophenoxy group can influence the reactivity and stability of the compound, making it suitable for specific transformations.
類似化合物との比較
Similar Compounds
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of a trifluorophenoxy group.
Uniqueness
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the trifluorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous.
By understanding the properties, preparation methods, and applications of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, researchers can effectively utilize this compound in various scientific and industrial contexts.
特性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
bromozinc(1+);1,2,3-trifluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZOTJDKQHHBDOMS-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=[C-]1)COC2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
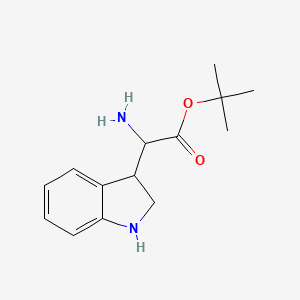
![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
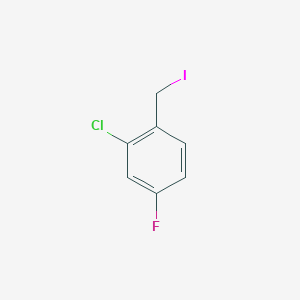
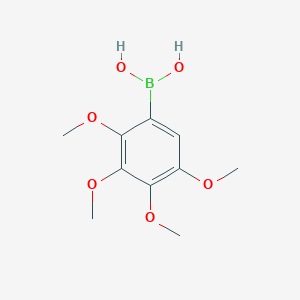

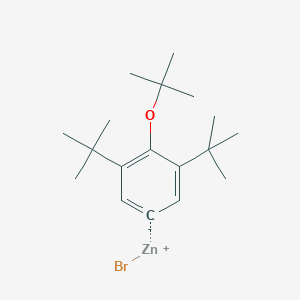
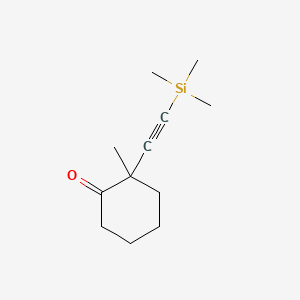
![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
